molecular formula C11H16N2O4 B6243237 tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 2649023-34-5

tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B6243237
CAS No.: 2649023-34-5
M. Wt: 240.3
InChI Key:
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Description

tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a spiro linkage involving an oxa- and diazaspiro ring system. The molecular formula of this compound is C11H16N2O4, and it has a molecular weight of 240.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a diamine under acidic conditions to form the spiro linkage.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the spirocyclic intermediate is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group, which can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Hydrochloric acid (HCl) for acidic hydrolysis, sodium hydroxide (NaOH) for basic hydrolysis.

Major Products

    Oxidation: 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylic acid.

    Reduction: 7-hydroxymethyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate.

    Substitution: 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylic acid.

Scientific Research Applications

tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest due to their unique structural properties and potential biological activities.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]octane-2-carboxylate: Similar structure but lacks the double bond in the spiro ring.

    tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxamide: Similar structure but with an amide group instead of an ester.

Uniqueness

tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is unique due to its combination of a spirocyclic structure with a formyl group and a tert-butyl ester. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2649023-34-5

Molecular Formula

C11H16N2O4

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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